molecular formula C15H15N3O B6192406 1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one CAS No. 2648961-79-7

1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one

Cat. No.: B6192406
CAS No.: 2648961-79-7
M. Wt: 253.3
InChI Key:
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one” are not explicitly available .

Mechanism of Action

While the mechanism of action for “1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one” is not explicitly stated, similar compounds have been found to inhibit CDK2, a target for cancer treatment .

Future Directions

The future directions for “1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one” and similar compounds could involve further investigations into their potential as CDK2 inhibitors for cancer treatment .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate followed by cyclization with ammonium acetate and subsequent elimination of ethanol to form the desired product.", "Starting Materials": [ "1-phenyl-1H-pyrazole-4-carbaldehyde", "ethyl acetoacetate", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form the corresponding enamine.", "Step 2: Cyclization of the enamine with ammonium acetate in ethanol to form the pyrazolopyridine intermediate.", "Step 3: Elimination of ethanol from the pyrazolopyridine intermediate using a dehydrating agent such as phosphorus oxychloride or thionyl chloride to form the final product, 1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one." ] }

CAS No.

2648961-79-7

Molecular Formula

C15H15N3O

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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